molecular formula C18H19NO B13555771 8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13555771
M. Wt: 265.3 g/mol
InChI Key: JWDQDDYRCOIXRR-UHFFFAOYSA-N
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Description

8-(Naphthalene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and yields enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the bicyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for interactions with biological targets and its utility in synthetic chemistry.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-8-yl(naphthalen-2-yl)methanone

InChI

InChI=1S/C18H19NO/c20-18(19-16-6-3-7-17(19)11-10-16)15-9-8-13-4-1-2-5-14(13)12-15/h1-2,4-5,8-9,12,16-17H,3,6-7,10-11H2

InChI Key

JWDQDDYRCOIXRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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